
5,6-Dimethoxy-2-(4-nitrophenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethoxy-2-(4-nitrophenyl)-1H-indole: is a heterocyclic compound that belongs to the indole family. Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals. This particular compound features a nitrophenyl group at the 2-position and methoxy groups at the 5 and 6 positions of the indole ring, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2-(4-nitrophenyl)-1H-indole typically involves the condensation of 5,6-dimethoxy-1-indanone with a suitable nitrophenyl derivative. One common method includes the following steps:
Condensation Reaction: 5,6-dimethoxy-1-indanone is condensed with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate olefinic compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the indole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry:
Dye Synthesis: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Material Science: The compound can be incorporated into materials to enhance their properties, such as conductivity or stability.
作用機序
The mechanism of action of 5,6-Dimethoxy-2-(4-nitrophenyl)-1H-indole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. The indole ring can interact with aromatic residues in proteins, facilitating binding and activity.
類似化合物との比較
5,6-Dimethoxy-2-phenyl-1H-indole: Lacks the nitro group, which can affect its reactivity and biological activity.
5,6-Dimethoxy-2-(4-aminophenyl)-1H-indole: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
5,6-Dimethoxy-2-(4-chlorophenyl)-1H-indole:
Uniqueness: The presence of both methoxy and nitrophenyl groups in 5,6-Dimethoxy-2-(4-nitrophenyl)-1H-indole makes it unique in terms of its chemical reactivity and potential applications. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and binding properties.
特性
CAS番号 |
54583-55-0 |
|---|---|
分子式 |
C16H14N2O4 |
分子量 |
298.29 g/mol |
IUPAC名 |
5,6-dimethoxy-2-(4-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C16H14N2O4/c1-21-15-8-11-7-13(17-14(11)9-16(15)22-2)10-3-5-12(6-4-10)18(19)20/h3-9,17H,1-2H3 |
InChIキー |
HJKDMIVNNMPDQT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


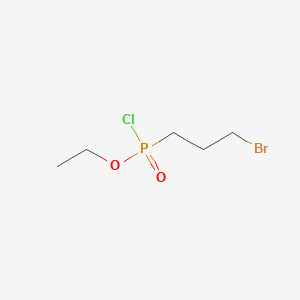
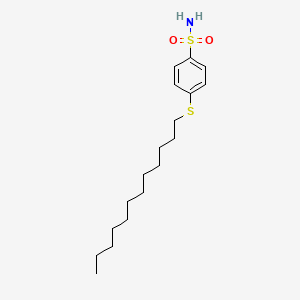
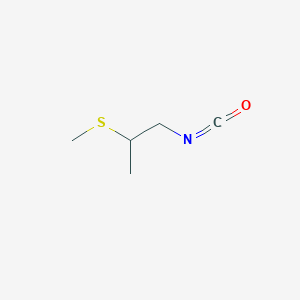

![disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(Z)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B14632969.png)
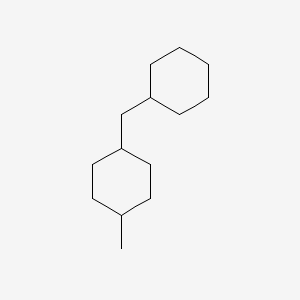
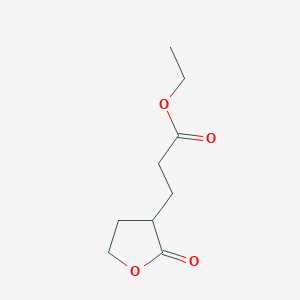
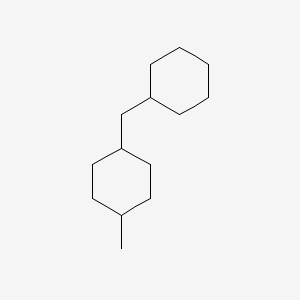
![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)

![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)

![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)

